1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide
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Overview
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide is a complex organic compound that features an indole moiety, a benzo[d][1,3]dioxole group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzo[d][1,3]dioxole Group: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated indole and a benzo[d][1,3]dioxole boronic acid.
Formation of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under basic conditions.
Coupling Reactions: The final step involves coupling the indole and benzo[d][1,3]dioxole moieties with the azetidine ring using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various cellular pathways, such as signal transduction, apoptosis, or cell cycle regulation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of the benzo[d][1,3]dioxole group.
1H-Indole-3-ethanamine, N-methyl-: Contains an indole moiety but lacks the azetidine and benzo[d][1,3]dioxole groups.
Uniqueness
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide is unique due to its combination of an indole moiety, a benzo[d][1,3]dioxole group, and an azetidine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-21(23-8-7-15-10-24-18-4-2-1-3-17(15)18)16-11-25(12-16)22(27)14-5-6-19-20(9-14)29-13-28-19/h1-6,9-10,16,24H,7-8,11-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKHRNWKMWYKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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